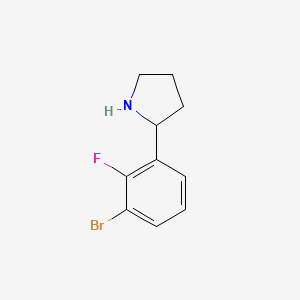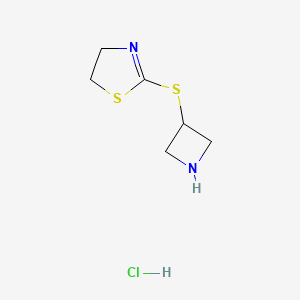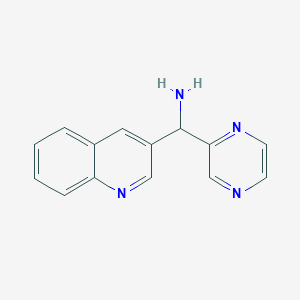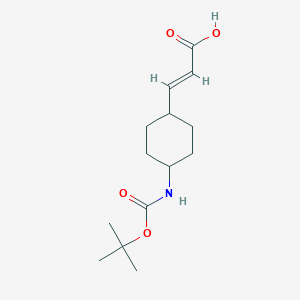
3-(3-Methoxypropyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxypropyl)azetidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 3-iodo-azetidine with a methoxypropyl group can be facilitated using palladium catalysts and phosphine ligands . Another method involves the aza Paternò–Büchi reaction, which is a [2+2] cycloaddition reaction between an imine and an alkene component .
Industrial Production Methods: Industrial production of azetidines, including this compound, often relies on scalable synthetic routes such as ring-opening polymerization and cycloaddition reactions. These methods ensure high yields and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methoxypropyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms of the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced azetidines, and various substituted azetidines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(3-Methoxypropyl)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Methoxypropyl)azetidine involves its interaction with specific molecular targets. For instance, certain azetidine derivatives inhibit mycobacterial growth by interfering with cell envelope biogenesis, specifically late-stage mycolic acid biosynthesis . This unique mechanism makes it a promising candidate for developing new antimicrobial agents.
Comparison with Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity.
Uniqueness: 3-(3-Methoxypropyl)azetidine stands out due to its balanced ring strain, which provides both stability and reactivity. This makes it more versatile compared to aziridines and pyrrolidines, allowing for a broader range of applications in synthesis and medicinal chemistry .
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-(3-methoxypropyl)azetidine |
InChI |
InChI=1S/C7H15NO/c1-9-4-2-3-7-5-8-6-7/h7-8H,2-6H2,1H3 |
InChI Key |
PFLZFHWQTIROCP-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


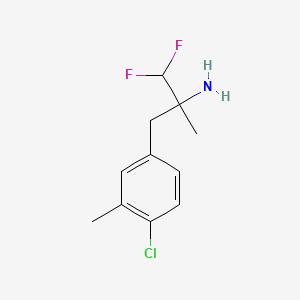
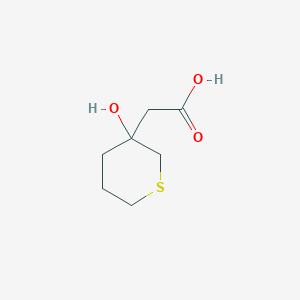
![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B15311379.png)
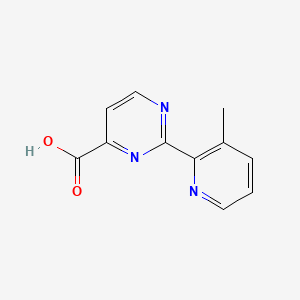
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B15311402.png)
![1-(Trifluoromethyl)-5-azaspiro[2.3]hexane](/img/structure/B15311418.png)
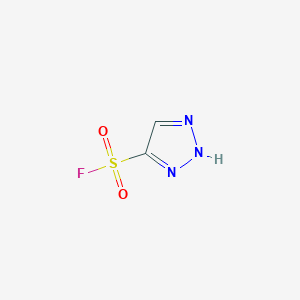
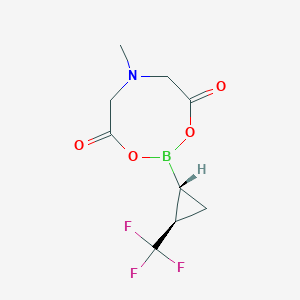
![rac-tert-butylN-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate](/img/structure/B15311433.png)
